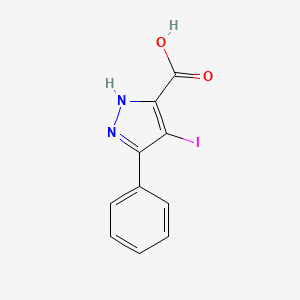

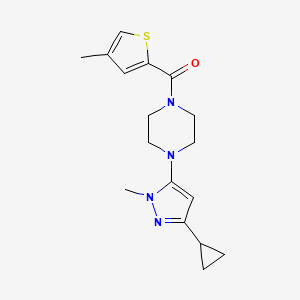

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

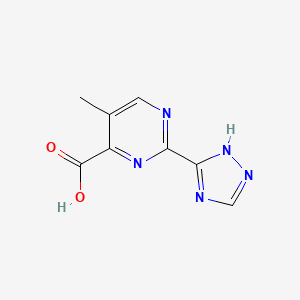

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1H-indole-2-carboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It was originally developed as a potential alternative to other opioid painkillers, such as morphine, but it has since been banned in many countries due to its potential for abuse and addiction.

Scientific Research Applications

Synthetic Utility and Chemical Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1H-indole-2-carboxamide, a complex organic compound, has been explored in various scientific research contexts, particularly focusing on its synthetic utility and involvement in chemical reactions. The research has explored its applications in catalysis, organic synthesis, and as part of investigations into new pharmaceutical agents.

Catalysis and Coupling Reactions : One of the primary research applications involves catalysis and selective coupling reactions. For instance, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported. This process is characterized by its mild and efficient approach toward diverse product formation, demonstrating selective C-C and C-C/C-N bond formation. Kinetic isotope effects studies have elucidated a mechanism involving C-H activation and electrophilic addition, showcasing the compound's utility in facilitating complex chemical transformations (Zheng, Zhang, & Cui, 2014).

Biogenic Amine Methylation : Another significant application is in the methylation of biogenic amines, where compounds like methyltetrahydrofolic acid mediate N- and O-methylation of indoleamines and phenylethylamines, with implications for understanding biochemical pathways and developing therapeutic agents (Banerjee & Snyder, 1973).

Synthetic Endeavors : The compound's utility is further underscored in synthetic chemistry, where N-Methoxy-N-methylamide, a related structure, has shown extensive application in various synthetic endeavors. This includes serving as an acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group, which has been exploited in numerous synthetic routes, both in academic research and on a kilogram scale by pharmaceutical industries (Balasubramaniam & Aidhen, 2008).

properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-19-15(6-7-20-10-15)9-16-14(18)13-8-11-4-2-3-5-12(11)17-13/h2-5,8,17H,6-7,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYXNWQEYNLTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)

![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)

![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)